![molecular formula C12H15N7O B2675835 1-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034263-48-2](/img/structure/B2675835.png)
1-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Synthesis Analysis
A facile solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Chemical Reactions Analysis
Imidazole[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . This class of compounds has also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .科学的研究の応用
Synthesis and Chemical Properties
Research on compounds structurally similar to "1-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide" often focuses on the synthesis of novel heterocyclic compounds, exploring their chemical properties and potential as scaffolds in drug discovery. For example, the study of pyrazole-imidazole-triazole hybrids showcases the exploration of novel synthetic routes and the evaluation of these compounds' antimicrobial properties (Punia, Verma, Kumar, Kumar, & Deswal, 2021). Such research is fundamental in the discovery of new molecules with potential therapeutic applications.
Anticancer and Antimicrobial Activity
Several studies investigate the anticancer and antimicrobial activities of compounds related to the queried chemical. For instance, novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, showing potential in treating cancer and inflammation (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016). This highlights the importance of such chemical structures in developing new therapeutic agents.
Novel Synthesis Methods
Research also focuses on developing novel synthesis methods for related compounds, aiming to improve efficiency, yield, or selectivity. A study demonstrated a facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach, providing a green-compatible method for constructing a diverse library of these compounds (Demjén, Gyuris, Wölfling, Puskás, & Kanizsai, 2014). Such research contributes to the advancement of chemical synthesis methodologies, enabling the exploration of novel therapeutic candidates.
Antiviral Activity
Additionally, research on compounds with similar structures has shown remarkable antiavian influenza virus activity, indicating potential applications in antiviral therapy. A study described the synthesis of benzamide-based 5-aminopyrazoles and their derived heterocycles, demonstrating significant antiviral activities against the bird flu influenza H5N1 (Hebishy, Salama, & Elgemeie, 2020). This suggests the broader potential of such chemical structures in developing new antiviral agents.
特性
IUPAC Name |
1-methyl-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7O/c1-9-7-11-18(5-6-19(11)15-9)4-3-13-12(20)10-8-17(2)16-14-10/h5-8H,3-4H2,1-2H3,(H,13,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOQGATZZOMIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)C3=CN(N=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Methyl-5-[5-(trifluoromethyl)-3-isoxazolyl]-3-furansulfonyl chloride](/img/structure/B2675752.png)

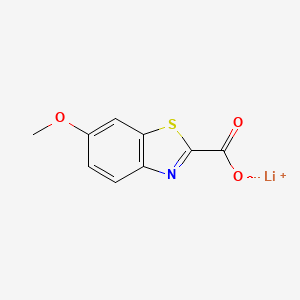

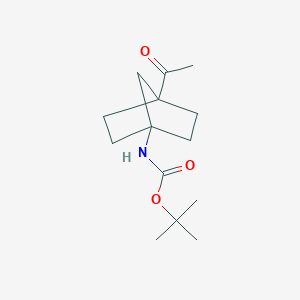
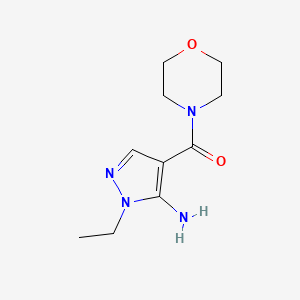
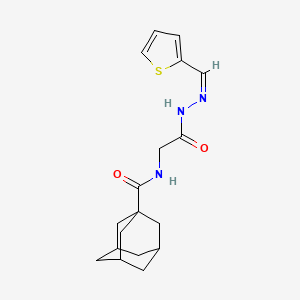

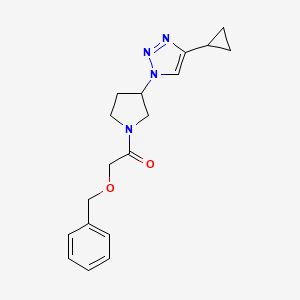
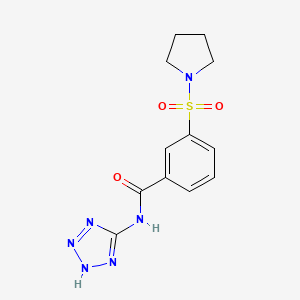

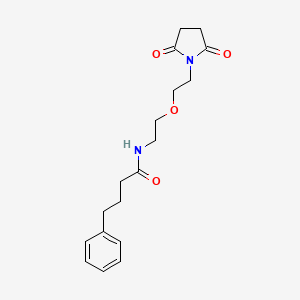

![N-Ethyl-N-[(1-methylimidazol-2-yl)-pyridin-3-ylmethyl]prop-2-enamide](/img/structure/B2675775.png)
